
Jasmolin I
Overview
Description
Jasmolin I is a natural pyrethrin compound belonging to the class of botanical insecticides derived from Tanacetum cinerariifolium (pyrethrum) and Anacyclus pyrethrum. It is one of six structurally related esters in the pyrethrin group, which includes pyrethrin I/II, cinerin I/II, and this compound/II . Chemically, this compound is an ester of chrysanthemic acid (cyclopropanecarboxylic acid derivative) and jasmolone (a rethrolone alcohol) (Figure 1) . Its molecular formula is C₂₁H₃₀O₃, with a molecular weight of 330.46 g/mol .
This compound contributes to the insecticidal properties of pyrethrum extracts, exhibiting neurotoxic effects that disrupt insect sodium channels, leading to paralysis and death . Unlike synthetic pyrethroids, this compound degrades rapidly under UV light and aerobic conditions, making it environmentally favorable for organic farming .
Preparation Methods
Synthetic Routes and Reaction Conditions: Jasmolin I can be synthesized through the esterification of chrysanthemic acid with jasmolone. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction of pyrethrins from the flowers of Tanacetum cinerariifolium. The extraction process includes drying the flowers, followed by solvent extraction using organic solvents such as hexane or ethanol. The crude extract is then purified through various chromatographic techniques to isolate this compound along with other pyrethrins .
Chemical Reactions Analysis
Base-Induced Hydrolysis and Dimerization
Jasmolin I undergoes base-mediated hydrolysis in ethanol with sodium hydroxide, leading to cyclopentadienone dimers via a tandem elimination-cycloaddition mechanism .
Mechanism:
- : Deprotonation at the α-position of the ester group generates a cyclopentadienone intermediate .
- : The cyclopentadienone undergoes [4+2] dimerization via ambimodal transition states, producing two regioisomers .
Key Data:
Parameter | Value/Observation | Source |
---|---|---|
Reaction Time | 2–4 hours (complete consumption) | |
Dimer Ratio (21:22) | ~1:1 | |
DFT Barrier | 0.5 kcal/mol (Cope rearrangement) |
Thermal Degradation Pathways
This compound exhibits instability under thermal stress, particularly in the presence of free-radical initiators like AIBN :
Observations:
- : 85°C in toluene .
- : Accelerates degradation of pyrethrin I (structurally similar to this compound) while sparing this compound and cinerin I .
- : Radical-derived adducts (not fully characterized) .
Analytical Characterization of Reaction Products
Advanced chromatographic and spectroscopic methods have been employed to study this compound’s reactivity:
Parameter | Value |
---|---|
Column | Agilent Poroshell 120 EC-C8 (3.0 × 50 mm) |
Mobile Phase | 0.1% formic acid in H2O/acetonitrile |
Retention Time | 4.5 minutes |
Ion Transition (MS/MS) | m/z 331.40 → 163.20 (positive ESI) |
- : Confirmed endo stereochemistry and regioisomerism in dimers.
- : Revealed spatial proximity of H-3 and H-5 in dimer 21, supporting cycloaddition geometry .
Implications for Pyrethrin Chemistry
- : Clarifies Staudinger and Ruzicka’s 1924 “altered pyrethrolone” as cyclopentadienone dimers .
- : Dimerization pathways inform strategies for stabilizing pyrethrins against hydrolysis .
- : Hydrolysis products may contribute to soil persistence, though this compound itself degrades rapidly (t½ < 24 hours in aerobic soil) .
Scientific Research Applications
Jasmolin I has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its insecticidal properties and its effects on insect physiology.
Medicine: Explored for potential therapeutic applications due to its neurotoxic effects on insects.
Industry: Widely used in the production of natural insecticides for agricultural and household use.
Mechanism of Action
Jasmolin I exerts its insecticidal effects by targeting the nervous system of insects. It acts as a neurotoxin by modulating voltage-sensitive sodium channels, leading to prolonged opening or delayed closure of these channels. This results in hyperexcitability and paralysis of the insects, ultimately causing their death. The molecular targets involved include the sodium channels in the insect nervous system .
Comparison with Similar Compounds
Structural and Functional Differences
Pyrethrins are categorized into two groups based on their acid moieties:
- Pyrethrins I : Esters of chrysanthemic acid (pyrethrin I, cinerin I, jasmolin I).
- Pyrethrins II : Esters of pyrethric acid (pyrethrin II, cinerin II, jasmolin II) .
Key Observations :
- This compound and Pyrethrin I differ only in their alcohol components (jasmolone vs. pyrethrolone), which influence their volatility and binding affinity to insect sodium channels .
- Pyrethrins I (including this compound) are primarily responsible for lethality, whereas Pyrethrins II enhance knockdown effects .
Abundance and Analytical Challenges
This compound is often the most abundant pyrethrin in commercial extracts. For example, a study quantified this compound at 11% of total pyrethrins, compared to pyrethrin I (0.5%) and cinerin I (0.5%) . However, simultaneous separation of all six pyrethrins is challenging due to structural similarities. Advanced methods like UPLC-MS/MS and centrifugal partition chromatography (CPC) are required for precise quantification (Table 2) .
Insecticidal Efficacy and Stability
- Bioactivity : this compound exhibits comparable neurotoxicity to Pyrethrin I but is less potent than synthetic pyrethroids like permethrin .
- Environmental Stability : this compound degrades within hours under sunlight, whereas synthetic pyrethroids persist for weeks .
Toxicity Profile
Synthetic analogs, however, show higher hepatotoxicity and immunotoxicity .
Biological Activity
Jasmolin I is a natural compound classified under the group of pyrethrins, which are insecticidal esters derived from the flowers of Tanacetum cinerariifolium. This compound, along with its analogs, has garnered attention for its biological activity, particularly its effects on sodium channels in nerve cells. Understanding the biological activity of this compound is crucial for its potential applications in pest management and its implications for human health.
Chemical Structure and Properties
This compound is structurally characterized as an ester with specific functional groups that contribute to its biological activity. It shares similarities with other pyrethrins, such as pyrethrin I and cinerin I, but exhibits distinct properties that influence its efficacy.
The primary mechanism through which this compound exerts its biological effects is by interacting with voltage-gated sodium channels in neurons. Research indicates that this compound, like other pyrethrins, prolongs the opening of these channels, leading to increased neuronal excitability and ultimately resulting in neurotoxic effects.
Key Findings:
- Sodium Channel Interaction : this compound inhibits the inactivation of sodium channels, which is a critical factor in its insecticidal activity .
- Comparative Potency : Studies have shown that while this compound has comparable potency to other pyrethrins in certain assays, it also displays unique characteristics in channel deactivation dynamics .
Toxicological Profile
The toxicological effects of this compound are primarily related to its neurotoxic potential. Animal studies have demonstrated that exposure to pyrethrins can lead to various neurological symptoms, including tremors and altered motor functions. The following table summarizes some key toxicological findings associated with this compound and related compounds:
Case Studies
Several case studies have highlighted the biological activity and implications of this compound:
- Insecticidal Efficacy : A study demonstrated that this compound effectively reduced cockroach populations when applied at specific concentrations, showcasing its potential as a natural insecticide .
- Neurotoxicity Assessment : Research involving Long-Evans rats indicated that doses above the NOAEL resulted in significant neurological impairments, emphasizing the need for careful handling and application in pest control settings .
Research Findings
Recent studies have expanded our understanding of this compound's biological activity:
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrethrins have revealed that modifications in the chemical structure can significantly alter their potency and mode of action on sodium channels .
- Environmental Impact : Research has also focused on the environmental persistence of this compound and its degradation products, assessing their potential ecological impacts .
Q & A
Q. How is Jasmolin I identified and differentiated from other pyrethrins in analytical studies?
Basic
this compound is identified using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. Its relative retention time (0.78–0.80) distinguishes it from co-occurring pyrethrins like pyrethrin I (retention time 1.0) and cinerin I (0.86–0.87) . Method validation includes spike-and-recovery experiments in matrices such as plant extracts or environmental samples to confirm specificity. Researchers must calibrate instruments using certified reference standards to avoid misidentification due to structural similarities among pyrethrins.
Q. What methodologies are recommended for quantifying this compound in environmental samples?
Basic
Quantification requires liquid-liquid extraction followed by HPLC coupled with tandem mass spectrometry (LC-MS/MS) to enhance sensitivity in complex matrices like water or soil. For example, in wetland studies, limit of detection (LOD) values as low as 0.1 µg/L are achievable by optimizing ionization parameters (e.g., electrospray ionization in positive mode) . Internal standards (e.g., deuterated analogs) are critical to correct matrix effects. Data normalization against seasonal variability (e.g., temperature-driven degradation) is advised for longitudinal environmental studies.
Q. How does the environmental stability of this compound influence its detection in agroecological studies?
Advanced
this compound’s stability is pH-dependent, with rapid hydrolysis observed under alkaline conditions (half-life <24 hours at pH 9). In neutral or acidic environments (e.g., soil pH 5–7), microbial degradation dominates, requiring researchers to account for sampling timelines and storage conditions (e.g., freezing at -20°C to arrest enzymatic activity) . Field studies should incorporate time-series sampling to capture degradation kinetics, paired with metagenomic analysis of soil microbiota to identify key degradative pathways.
Q. What challenges exist in isolating this compound from natural sources for experimental use?
Advanced
Isolation is complicated by co-extraction of structurally analogous pyrethrins (e.g., pyrethrin I/II) from Chrysanthemum cinerariaefolium. Fractional crystallization or preparative HPLC is required, with purity assessed via nuclear magnetic resonance (NMR) spectroscopy (>95% purity threshold). Researchers must validate purity using multiple orthogonal methods (e.g., HPLC, melting point analysis) due to the risk of isomerization during extraction .
Q. How is this compound classified under REACH regulations when isolated versus in plant extracts?
Regulatory/Advanced
When isolated as a reaction mass with Jasmolin II, it is classified as a multi-constituent substance requiring separate registration under REACH. In contrast, this compound within the whole-plant extract (a UVCB substance) is exempt unless classified as hazardous. Researchers using isolated this compound must comply with Good Laboratory Practice (GLP) for toxicity studies and document substance identity per Annex VI of REACH .
Q. What controls are necessary when studying this compound's bioactivity in vitro?
Experimental Design
Include solvent controls (e.g., acetone or ethanol) at concentrations matching treatment groups to rule out carrier solvent effects. Positive controls (e.g., synthetic pyrethroids) and negative controls (e.g., heat-inactivated enzymes) validate assay robustness. For cell-based studies, cytotoxicity assays (e.g., MTT) are mandatory to distinguish bioactivity from nonspecific toxicity .
Q. How to address co-elution issues in chromatographic analysis of this compound?
Data Analysis
Co-elution with cinerin I can occur using C18 columns. Mitigation strategies include:
- Using phenyl-hexyl stationary phases to enhance resolution.
- Mobile phase optimization (e.g., acetonitrile/water gradients with 0.1% formic acid).
- Confirmatory analysis via high-resolution MS (HRMS) to distinguish fragment ions (e.g., m/z 123 for this compound vs. m/z 135 for cinerin I) .
Q. Can this compound be synthesized, and what are the methodological considerations?
Synthesis/Advanced
Total synthesis is feasible but challenging due to stereochemical complexity in the cyclopropane ring. A reported route involves stereoselective [2+1] cyclopropanation of chrysanthemic acid derivatives, achieving 60–70% enantiomeric excess. Semi-synthesis from biosynthetic precursors (e.g., jasmolone) is more practical, requiring enzymatic catalysis (e.g., esterases) to improve yield .
Properties
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-/t16-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKIRHFOLVYKFT-VUMXUWRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042081 | |
Record name | Jasmolin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4466-14-2 | |
Record name | Jasmolin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4466-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jasmolin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Jasmolin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JASMOLIN I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E11IV49HVI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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